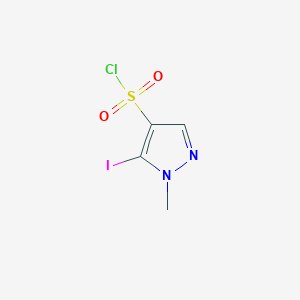

5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

描述

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a sulfonyl chloride group at position 4, and an iodine atom at position 5. The sulfonyl chloride moiety renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives. The iodine substituent introduces significant molecular weight (approximately 308–330 g/mol, depending on exact substitution) and polarizability, which may influence its applications in radiopharmaceuticals or crystallography.

属性

IUPAC Name |

5-iodo-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClIN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAADXPCNFUOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Iodination of 1-methylpyrazole

- The iodination is generally achieved by reacting 1-methylpyrazole with iodine in the presence of an oxidant, enabling selective substitution at the 5-position (equivalent to 4-position in some nomenclatures) of the pyrazole ring.

- Conditions include mild heating and controlled stoichiometry to optimize yield and regioselectivity.

- This step produces 5-iodo-1-methyl-1H-pyrazole , a key intermediate for further functionalization.

Table 1: Typical Iodination Reaction Conditions for 1-Methylpyrazole

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 1-methylpyrazole | Commercially available |

| Iodinating Agent | Iodine (I2) | Stoichiometric or slight excess |

| Oxidant | Common oxidants (e.g., H2O2, peracids) | Facilitates iodination |

| Solvent | Organic solvents (e.g., acetonitrile, DCM) | Depends on scale and setup |

| Temperature | Room temperature to mild heating (25-60 °C) | Controls reaction rate and selectivity |

| Reaction Time | 1 to several hours | Optimized for maximal yield |

| Yield | Moderate to high (50-80%) | Purification by chromatography |

Introduction of the Sulfonyl Chloride Group

Sulfonylation at the 4-Position

- The sulfonyl chloride group is introduced via sulfonation of the iodopyrazole intermediate, often through chlorosulfonic acid or sulfonyl chloride reagents.

- A common approach involves the conversion of sulfonyl hydrazones or sulfonamides to sulfonyl chlorides under Lewis base catalysis or chlorinating conditions.

Lewis Base Catalyzed Synthesis

- Research has demonstrated that N-propargylic sulfonylhydrazone derivatives can be converted into multisubstituted 4-sulfonyl-1H-pyrazoles through a Lewis base catalyzed mechanism involving a 1,3-sulfonyl shift.

- This method allows for efficient formation of the sulfonyl chloride functionality on pyrazole rings with high regioselectivity.

Table 2: Representative Sulfonylation Reaction Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Material | 5-iodo-1-methyl-1H-pyrazole | From iodination step |

| Sulfonylating Agent | Chlorosulfonic acid or sulfonyl chloride | Chlorosulfonic acid often preferred |

| Catalyst | Lewis base (e.g., triethylamine) | Facilitates sulfonyl chloride formation |

| Solvent | Dichloromethane or similar | Anhydrous conditions recommended |

| Temperature | 0 to 25 °C | Controls reaction rate and selectivity |

| Reaction Time | 1 to 6 hours | Monitored by TLC or HPLC |

| Yield | Moderate to good (40-70%) | Purification by column chromatography |

Alternative Synthetic Routes and Optimization

Organometallic Intermediate Route

- A reported method involves lithiation or magnesium-halogen exchange of 4-iodo-1-methyl-1H-pyrazole followed by reaction with sulfonyl chlorides or sulfonylating agents.

- For example, treatment of 4-iodo-1-methyl-1H-pyrazole with isopropylmagnesium chloride lithium chloride complex followed by electrophilic sulfonylation yields the sulfonyl chloride derivative.

- This method allows for precise control over substitution and functional group tolerance.

Table 3: Organometallic Route Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogen-Metal Exchange | Isopropylmagnesium chloride lithium chloride complex in THF at 0 °C | 29.4 | Controlled addition, inert atmosphere |

| Electrophilic Sulfonylation | Sulfonyl chloride derivative added dropwise | Variable | Purification by flash chromatography |

| Workup | Acid quench, extraction, drying | - | Standard organic workup |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct Iodination | 1-methylpyrazole | Iodine, oxidant | Mild heating, organic solvent | 50-80 | Regioselective iodination |

| Lewis Base Catalyzed Sulfonylation | 5-iodo-1-methyl-1H-pyrazole | Chlorosulfonic acid, Lewis base | 0-25 °C, 1-6 h | 40-70 | Efficient sulfonyl chloride formation |

| Organometallic Intermediate | 4-iodo-1-methyl-1H-pyrazole | Isopropylmagnesium chloride, sulfonyl chloride | 0 °C, inert atmosphere | ~30 | Allows functional group control |

Research Findings and Considerations

- The iodination step is critical for regioselectivity and yield; the use of oxidants and controlled reaction conditions improves product purity.

- Lewis base catalysis enables a novel 1,3-sulfonyl shift, facilitating efficient sulfonyl chloride installation with minimal byproducts.

- Organometallic routes provide versatility but require strict inert atmosphere and temperature control to prevent side reactions.

- Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/methanol or petroleum ether/acetone mixtures.

- The overall synthetic strategy balances yield, purity, and operational simplicity, with ongoing research focusing on catalytic improvements and greener reagents.

化学反应分析

Types of Reactions

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Coupling Reactions: The iodine atom at the 5-position can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM)

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reactive intermediates.

Major Products

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Ester Derivatives: Formed by the reaction with alcohols

Coupled Products: Formed by cross-coupling reactions with aryl or alkyl halides.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as an essential intermediate in the synthesis of various complex organic molecules. Its reactive sulfonyl chloride group enables it to participate in nucleophilic substitution reactions, making it valuable for creating pharmaceuticals and agrochemicals. The iodine atom enhances its utility in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .

Medicinal Chemistry

Potential Pharmacophore

Research indicates that this compound may act as a pharmacophore in developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, studies have shown that derivatives of pyrazole compounds exhibit various biological activities, including enzyme inhibition and receptor modulation.

Case Study: Drug Development

A notable study explored the synthesis of 3,5-disubstituted-7-azaindoles using this compound as an intermediate. The resulting compounds demonstrated significant activity against Trypanosoma brucei, showcasing the potential of pyrazole derivatives in treating parasitic infections .

Biological Studies

Enzyme Inhibition and Protein Modification

The compound's sulfonyl chloride group is highly electrophilic, making it suitable for studying enzyme inhibition and protein modification. It has been employed in various biological assays to investigate its interactions with biomolecules. For example, its reactivity with amino acids and proteins can provide insights into its mechanisms of action and therapeutic potential .

Material Science

Functionalized Materials

In material science, this compound is utilized to prepare functionalized materials with specific properties for applications in sensors, catalysts, and electronic devices. Its chemical properties allow for the development of materials that can respond to environmental stimuli or facilitate catalytic processes.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Pharmaceutical and agrochemical synthesis |

| Medicinal Chemistry | Potential pharmacophore for drug development | Development of anti-inflammatory and anticancer drugs |

| Biological Studies | Investigating enzyme inhibition and protein modification | Assays for enzyme interactions and biological activity |

| Material Science | Preparation of functionalized materials | Development of sensors and catalysts |

作用机制

The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The iodine atom at the 5-position can facilitate cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These properties make the compound a versatile intermediate in organic synthesis .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride becomes evident when compared to related pyrazole sulfonyl chlorides. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyrazole Sulfonyl Chloride Derivatives

Key Comparisons

Reactivity :

- The iodine substituent in This compound enhances electrophilicity at sulfur compared to alkyl-substituted analogs (e.g., 1-butyl derivative) but may reduce nucleophilic substitution rates due to steric and electronic effects .

- Bulky substituents (e.g., trifluoroethyl in ’s compound) hinder nucleophilic attack, whereas smaller groups (e.g., methyl) favor reactivity .

Molecular Weight and Solubility :

- The iodine atom increases molecular weight by ~30% compared to the butyl derivative, reducing aqueous solubility but enhancing compatibility with polar aprotic solvents like DMSO .

- Lipophilic derivatives (e.g., 1-butyl) exhibit better solubility in organic phases, favoring applications in agrochemical synthesis .

The trifluoroethyl derivative’s fluorinated groups may improve metabolic stability in drug design, whereas the iodine variant is suited for isotopic labeling .

Pharmacological Potential: While highlights pharmacological testing of pyrazole derivatives (analgesic, anti-inflammatory), the iodine-substituted compound’s bioactivity remains unexplored in the provided data. Its reactivity suggests utility as a synthetic intermediate rather than a direct therapeutic agent .

常见问题

Q. What are the optimal reaction conditions for synthesizing 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride with high yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents like DMF or ethanol are preferred for sulfonation and iodination steps, as they stabilize intermediates and improve reaction homogeneity .

- Catalysts : Alkali metal salts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency in pyrazole sulfonation. For iodination, iodide salts (e.g., KI) or iodine monochloride (ICl) are effective .

- Temperature and Time : Controlled reflux (70–90°C) for 9–13 hours balances reactivity and minimizes side-product formation. Yields typically range from 77% to 89% under optimized conditions .

- Purification : Recrystallization from methanol or ethanol removes unreacted starting materials, while column chromatography resolves iodinated byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Confirms sulfonyl chloride (-SO₂Cl) stretches at ~1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .

- ¹H/¹³C NMR : Pyrazole ring protons appear as singlets (δ 7.8–8.2 ppm for H-3), while the methyl group resonates at δ 3.5–3.8 ppm. Iodo substituents deshield adjacent carbons (C-5: δ 140–145 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z 346–348 (for Cl and I isotopes) confirm molecular weight. Fragmentation patterns distinguish sulfonyl chloride groups from other derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry to identify electrophilic centers. The sulfonyl chloride group (LUMO: -1.5 to -2.0 eV) and iodine (polarizable σ-hole) are key reactive sites .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., sulfur in -SO₂Cl) for nucleophilic attack .

- Reaction Pathway Simulations : Compare activation energies for substitutions at C-4 (sulfonyl) vs. C-5 (iodo) to prioritize synthetic routes .

Q. What strategies mitigate side reactions during the iodination of pyrazole-sulfonyl chloride precursors?

Methodological Answer:

- Regioselective Protection : Temporarily block reactive positions (e.g., methyl group at N-1) to direct iodination to C-5 .

- Low-Temperature Iodination : Perform reactions at 0–5°C with N-iodosuccinimide (NIS) to reduce electrophilic aromatic substitution byproducts .

- In Situ Quenching : Add Na₂S₂O₃ to neutralize excess iodine and prevent over-iodination .

Q. How do structural modifications (e.g., methyl vs. phenyl groups) at the N-1 position affect the compound’s biological activity?

Methodological Answer:

- Comparative SAR Studies : Replace N-1 methyl with phenyl to assess steric and electronic effects on sulfonamide formation. Methyl groups enhance solubility but reduce π-π stacking in enzyme binding .

- Biological Assay Design : Test analogs for COX-2 inhibition (anti-inflammatory) or carbonic anhydrase binding (anticancer) using in vitro enzyme assays. Intraperitoneal administration minimizes first-pass metabolism in ulcerogenicity studies .

Q. What are the challenges in characterizing hydrolytic degradation products of this compound?

Methodological Answer:

- Hydrolysis Conditions : Exposure to aqueous NaOH (pH >10) cleaves the sulfonyl chloride to sulfonate (-SO₃⁻). Monitor via HPLC with UV detection (λ = 254 nm) .

- LC-MS Analysis : Identify degradation products (e.g., 5-iodo-1-methylpyrazole-4-sulfonic acid, m/z 299) and validate with isotopic patterns for iodine .

- Stability Studies : Store compounds under inert gas (N₂/Ar) at -20°C to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。